Chlorpropham

Post-harvest physiology Potato storage Sprout suppression

This high-purity Chlorpropham is ideal for research requiring a proven mitotic inhibitor with a well-defined β-tubulin binding site. Its consistent performance makes it an essential positive control for studies of sprout suppression and dormancy, and a critical reference material for EU MRL compliance testing (0.2 mg/kg). Choose this for reliable, high-efficacy results in non-EU agricultural applications.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 101-21-3
Cat. No. B1668850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorpropham
CAS101-21-3
SynonymsChlorpropham;  Metoxon;  Mirvale;  Preventol;  Bud Nip;  Nexoval;  Furloe;  Taterpex
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)NC1=CC(=CC=C1)Cl
InChIInChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13)
InChIKeyCWJSHJJYOPWUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
Readily soluble in most organic solvents (e.g., alcohols, ketones, esters, chlorinated hydrocarbons, aromatic hydrocarbons);  moderately soluble in mineral oils (100 g/kg kerosene)
Miscible in acetone, carbon disulfide;  very soluble in anhydrous ammonia, aromatic solvents, ethyl and isopropyl alcohol, ketones;  soluble in kerosene or diesel oil
In water, 89 mg/L at 25 °C
Solubility in water, g/100ml: 0.009 (very poor)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chlorpropham (CAS 101-21-3) Procurement Guide: Carbamate Herbicide and Potato Sprout Suppressant


Chlorpropham (CIPC) is a phenylcarbamate herbicide and plant growth regulator, first introduced in 1951 as a successor to propham [1]. It is a selective, systemic compound that inhibits mitosis and cell division by interfering with the organization of spindle microtubules [2]. While historically used for pre-emergence weed control in various crops, its primary industrial application is as a post-harvest sprout suppressant for stored potatoes [1]. Its chemical structure is distinct from other carbamate pesticides and thiolcarbamates, and it possesses a unique binding site on β-tubulin [2][3]. Due to evolving regulatory status, understanding its specific performance profile relative to alternatives is critical for procurement decisions.

Why Chlorpropham Cannot Be Simply Replaced with Propham, 1,4-DMN, or Essential Oils


In-class substitution of chlorpropham with other sprout suppressants or carbamates is not straightforward. Structurally similar propham (IPC) is a significantly weaker mitotic disrupter and induces far fewer mitotic aberrations, making it a historically inferior choice that was displaced by chlorpropham [1]. Alternatives like 1,4-dimethylnaphthalene (1,4-DMN) and essential oils operate via distinct mechanisms—DMN's mode is unrelated to microtubule disruption, while oils cause physical sprout damage—leading to different efficacy profiles and residue characteristics [2][3]. Furthermore, the European Union has banned chlorpropham (approval expired 2019), lowering maximum residue limits (MRLs), which creates a unique procurement scenario where understanding its quantitative advantages over alternatives is essential for regions where its use is still permitted or for comparative residue analysis [4].

Chlorpropham Quantitative Differentiation Data vs. 1,4-DMN, Propham, and Essential Oils


Sprout Suppression Efficacy: Chlorpropham vs. 1,4-DMN and Maleic Hydrazide After 7 Months of Potato Storage

In a three-year field study evaluating pre- and post-harvest anti-sprouting treatments, chlorpropham (CIPC) demonstrated the highest efficacy in controlling sprout weight and sprout length after seven months of potato storage, surpassing the performance of 1,4-DMN, 3-decen-2-one, and maleic hydrazide (MH) [1]. Specifically, CIPC achieved a 99.8% reduction in sprout weight and a 96.9% reduction in sprout length compared to untreated controls. In contrast, 1,4-DMN achieved 73.6% and 68.4% reductions, respectively. This quantifiable difference in long-term storage efficacy is critical for procurement decisions where storage duration is a key parameter.

Post-harvest physiology Potato storage Sprout suppression Efficacy comparison

Mechanism of Action and Mitotic Aberration Frequency: Chlorpropham vs. Propham

A comparative study on root tip meristems of pea (Pisum sativum) revealed that chlorpropham and propham, while structurally related, exhibit stark differences in their ability to induce mitotic aberrations. At concentrations of 4.1×10⁻⁴ M for chlorpropham and 1.2×10⁻³ M for propham, chlorpropham induced a significantly higher percentage of abnormal mitoses (50%) compared to propham, which induced only a small number [1]. This confirms chlorpropham's classification as a direct mitotic poison, whereas propham acts primarily as a protein synthesis inhibitor with a weaker mitotic disruption effect. This mechanistic distinction explains why chlorpropham rapidly displaced propham after its introduction [2].

Mitotic disrupter Carbamate herbicides Cell division Cytoskeleton

Distinct β-Tubulin Binding Site Differentiates Chlorpropham from Dinitroaniline Herbicides

A competitive binding assay using a radiolabeled benzamide probe (RH-4032) in tobacco cell suspensions demonstrated that chlorpropham, pronamide, and zarilamide share a common binding site on β-tubulin [1]. Importantly, this binding site is distinct from the site(s) occupied by dinitroaniline herbicides like trifluralin and the phosphoric amide amiprophosmethyl. This differential binding profile implies a lack of cross-resistance with other major classes of microtubule-disrupting herbicides and suggests a specific, non-overlapping interaction with the tubulin protein. This specificity is relevant for understanding resistance management strategies and for applications where a non-dinitroaniline mechanism is desired.

Tubulin binding Herbicide mode of action Microtubule polymerization Competitive binding

Comparative Physicochemical Properties: Chlorpropham vs. Propham

Chlorpropham exhibits physicochemical properties that differentiate it from its analog propham. Chlorpropham has a melting point of 41.4 °C and a water solubility of 89 mg/L at 25 °C [1]. It is miscible with most organic solvents including alcohols and aromatic hydrocarbons and demonstrates stability under normal conditions, although it hydrolyzes slowly in acidic or basic media [1]. This low water solubility and high organic solubility profile is characteristic of the chlorinated phenylcarbamates and influences its formulation and application methods compared to non-chlorinated analogs.

Physicochemical properties Solubility Stability Formulation

Toxicological Profile and Residue Limits: Chlorpropham vs. EU Banned Status

The toxicological profile of chlorpropham is well-characterized. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established an Acceptable Daily Intake (ADI) of 0-0.03 mg/kg body weight based on a NOAEL of 10 mg/kg bw/day in a 90-day rat study, with haematopoietic effects (methaemoglobin formation) being the critical endpoint [1]. Acute oral LD50 in rats is >2000-4200 mg/kg bw, indicating low acute toxicity [1]. However, the European Union did not renew the approval for chlorpropham, which expired in February 2019, leading to a lowering of the Maximum Residue Limit (MRL) for chlorpropham on potatoes to 0.2 mg/kg (from 0.35 mg/kg) as of 2025 [2]. This regulatory trajectory—active approval in some regions versus ban in the EU—creates a distinct procurement and usage context, differentiating it from alternatives that may not face the same residue monitoring and compliance burdens.

Toxicology MRL Regulatory compliance Risk assessment

Comparative Efficacy of Chlorpropham vs. Essential Oils for Sprout Suppression

A study comparing the sprout suppressant capacity of chlorpropham (CIPC) with various essential oils (caraway, peppermint, coriander, eucalyptus) found that even under high-concentration conditions, peppermint and coriander essential oils achieved inhibition rates ranging from 65% to 95% compared to their respective controls [1]. While this demonstrates that essential oils can be effective natural alternatives, the study notes that chlorpropham is the established industrial benchmark. Essential oils work by physically damaging developing sprouts rather than disrupting mitosis, which can lead to variability in efficacy depending on concentration and environmental conditions. The lack of a direct head-to-head quantitative comparison with CIPC in this study limits a precise differential claim, but the data contextualizes the performance range of natural alternatives.

Natural sprout inhibitors Essential oils Potato storage Alternative treatments

Optimal Research and Industrial Application Scenarios for Chlorpropham


Extended Long-Term Potato Storage (7+ Months) in Regions with Existing Regulatory Approval

Based on direct head-to-head data showing a 99.8% reduction in sprout weight compared to 73.6% for 1,4-DMN after 7 months of storage [1], chlorpropham remains the most effective option for industrial potato storage requiring extended dormancy. This is particularly relevant for processing facilities in regions outside the EU where chlorpropham is still approved. Procurement for this scenario prioritizes proven, high-efficacy performance over a long storage window, justifying the selection of chlorpropham despite its regulatory status in other markets.

Herbicide Resistance Research and Mode of Action Studies Involving β-Tubulin Binding

Chlorpropham's unique binding site on β-tubulin, which is distinct from that of dinitroaniline herbicides like trifluralin, makes it a valuable tool compound for research into herbicide resistance mechanisms and tubulin polymerization [2]. It is suitable for competitive binding assays, molecular docking studies, and investigations into cross-resistance patterns. This application leverages the compound's specific biochemical interaction rather than its field efficacy.

Post-Harvest Physiology Research Comparing Mitotic vs. Non-Mitotic Sprout Suppression Mechanisms

The well-characterized mechanism of chlorpropham as a direct mitotic poison that induces a high frequency of mitotic aberrations (50%) [3] contrasts sharply with alternatives like essential oils (which physically damage sprouts) [4] and 1,4-DMN (whose mechanism is unknown but distinct from dormancy prolongation) [5]. This makes chlorpropham an essential positive control or comparator in academic and industrial research aimed at dissecting the molecular and physiological pathways of sprout suppression and tuber dormancy.

Analytical Reference Standard for Residue Monitoring in Imported Commodities

Due to the EU ban and the subsequent lowering of the MRL for chlorpropham on potatoes to 0.2 mg/kg [6], there is an ongoing need for high-purity chlorpropham as a certified reference material for analytical laboratories. Procurement for this scenario is driven by regulatory compliance testing of imported potatoes and potato products to ensure they meet stringent EU residue limits, a requirement that does not apply to many alternative sprout suppressants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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